![molecular formula C15H20NO5P B14466217 Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester CAS No. 66359-27-1](/img/structure/B14466217.png)
Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H17O5P, and it is often used as a precursor in the synthesis of other organophosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the reaction of 4-dimethoxyphenyl)ethenyl]phosphonic acid with diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction and improve product isolation .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Applications De Recherche Scientifique
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a 4-dimethoxyphenyl group.
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester: Contains a 4-methoxybenzoyl group instead of a 4-dimethoxyphenyl group.
Uniqueness
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66359-27-1 |
|---|---|
Formule moléculaire |
C15H20NO5P |
Poids moléculaire |
325.30 g/mol |
Nom IUPAC |
(Z)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H20NO5P/c1-5-20-22(17,21-6-2)13(11-16)9-12-7-8-14(18-3)15(10-12)19-4/h7-10H,5-6H2,1-4H3/b13-9- |
Clé InChI |
QUPLJYCATRQQHP-LCYFTJDESA-N |
SMILES isomérique |
CCOP(=O)(/C(=C\C1=CC(=C(C=C1)OC)OC)/C#N)OCC |
SMILES canonique |
CCOP(=O)(C(=CC1=CC(=C(C=C1)OC)OC)C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)

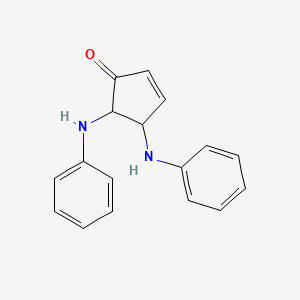


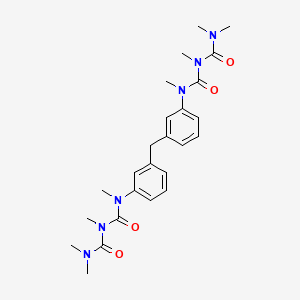

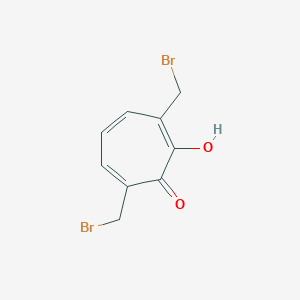
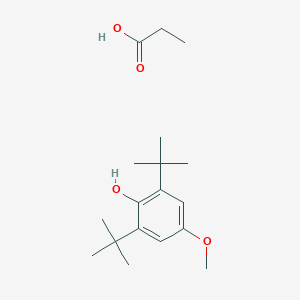
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

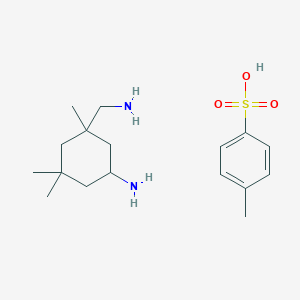
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
